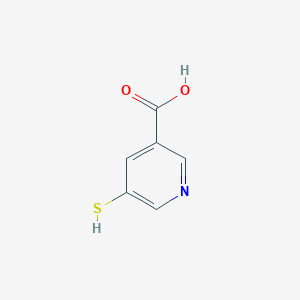

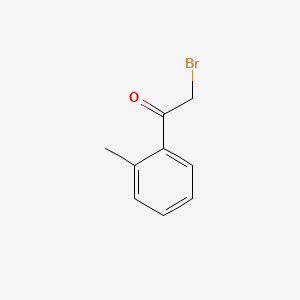

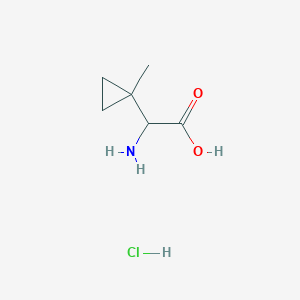

acetic acid CAS No. 83244-82-0](/img/structure/B1281463.png)

[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related 1,2,4-thiadiazol compounds involves multiple steps, starting from simple precursors such as aminoisoxazoles or cyanoacetamide. For instance, the practical preparation of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a side-chain of fourth-generation cephalosporin antibiotics, is achieved through skeletal rearrangement of aminoisoxazoles with alkoxycarbonyl isothiocyanates, followed by reactions with O-methylhydroxylamine or methylation processes . Another synthesis route involves oximation, alkylation, aminolysis, bromination, cyclization with potassium thiocyanate, and hydrolysis in a base environment .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of the 1,2,4-thiadiazol ring. The stereochemical structure of one such derivative, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these thiadiazol derivatives are complex and require precise control over reaction conditions to obtain the desired isomers and to ensure the retention of functional groups necessary for antibiotic activity. The reactions typically involve intermediates that are transformed through nucleophilic substitutions, eliminations, and addition reactions to build the thiadiazol ring and introduce various substituents .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid are not detailed in the provided papers, the properties of similar 1,2,4-thiadiazol derivatives can be inferred. These properties are crucial for the biological activity and pharmacokinetics of the resulting cephalosporin antibiotics. The presence of the 1,2,4-thiadiazol ring and various substituents like the methoxyimino or fluoromethoxyimino groups can significantly influence the acidity, solubility, and stability of the compounds .

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

- Compounds containing (5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid demonstrate notable antimicrobial activities. A study highlighted the synthesis of derivatives showing activity against microorganisms, including bacteria but not yeast-like fungi (Demirbas et al., 2004).

Corrosion Inhibition

- Thiadiazole derivatives, including those related to (5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid, are evaluated as corrosion inhibitors for mild steel. Their effectiveness varies with concentration and environmental factors (Rafiquee et al., 2007).

Synthesis of Novel Compounds

- Research on the synthesis of formazans from derivatives of this compound showcases its utility in creating new antimicrobial agents (Sah et al., 2014).

Application in Organic Synthesis

- The compound plays a role in the synthesis of various organic compounds, such as 1,2,3-triazole-4-carboxylic acid derivatives, illustrating its versatility in organic chemistry (Pokhodylo et al., 2018).

Ring-Opening Reactions

- Studies on the ring-opening reactions of derivatives provide insights into the chemical behavior and potential applications of this compound in synthesis processes (Maadadi et al., 2017).

Potential in Pharmacological Research

- Novel substituted derivatives of this compound have been designed, synthesized, and evaluated as anti-inflammatory and analgesic agents, demonstrating its potential in pharmacological research (Shkair et al., 2016).

Mécanisme D'action

Target of Action

Thiadiazole derivatives, a class of compounds to which this molecule belongs, have been found to interact with a variety of biological targets . These include enzymes like carbonic anhydrase, glutaminase, and lipoxygenase, as well as proteins like heat shock protein 90 and topoisomerase II .

Mode of Action

It’s known that thiadiazole derivatives can interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of protein function, or disruption of cellular processes .

Biochemical Pathways

Given the broad range of potential targets for thiadiazole derivatives, it’s likely that this compound could influence multiple biochemical pathways .

Result of Action

Thiadiazole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Propriétés

IUPAC Name |

2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3S/c1-2-3-8-9-6(13-3)7-4(10)5(11)12/h2H2,1H3,(H,11,12)(H,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCAJRDVEXSLMCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510544 |

Source

|

| Record name | [(5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid | |

CAS RN |

83244-82-0 |

Source

|

| Record name | 2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83244-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

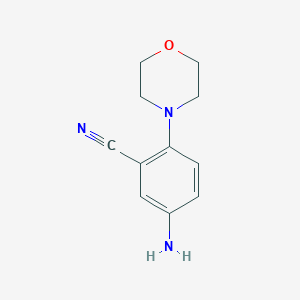

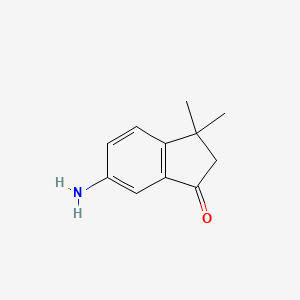

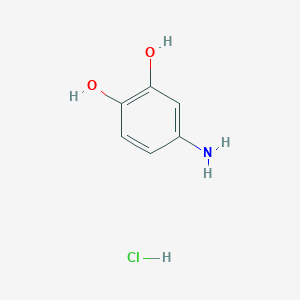

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)

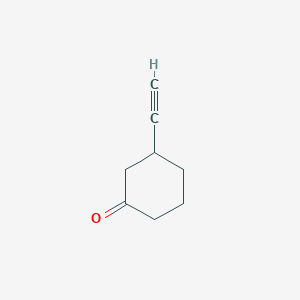

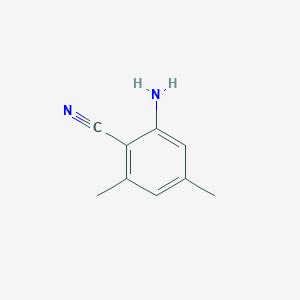

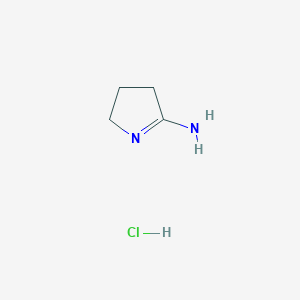

![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)

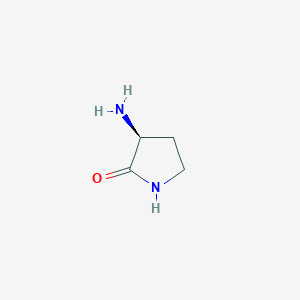

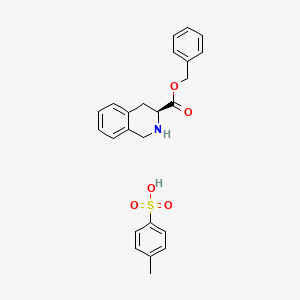

![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)